molecular formula C15H10F3N3S B5886975 4-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine

4-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine

Cat. No. B5886975
M. Wt: 321.3 g/mol
InChI Key: LTQINICKNQHDSP-UHFFFAOYSA-N
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Description

4-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine is a chemical compound that has gained significant interest in the scientific community due to its potential applications in drug discovery and development. This compound is a thiazole derivative that has been found to exhibit a wide range of biological activities, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of 4-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine is not fully understood. However, it is believed to act by inhibiting certain enzymes or proteins involved in the growth and proliferation of bacteria, fungi, and tumor cells. Additionally, this compound has been found to modulate the activity of ion channels, which are important for the proper functioning of cells and tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine are still being studied. However, it has been found to have a variety of effects on different systems in the body. For example, this compound has been found to inhibit the growth of certain bacteria and fungi, and to induce apoptosis in tumor cells. Additionally, it has been found to have anti-inflammatory effects, and to modulate the activity of ion channels in cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine in lab experiments is its broad range of biological activities. This makes it a versatile compound that can be used in a variety of experiments. Additionally, the synthesis of this compound is relatively straightforward, making it accessible to many researchers.
However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to design experiments to test its effects. Additionally, the compound may have off-target effects, which can complicate the interpretation of results.

Future Directions

There are many potential future directions for research on 4-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine. Some possible areas of research include:
1. Further elucidation of the compound's mechanism of action, including identification of its molecular targets.
2. Development of new derivatives of the compound with improved biological activities and selectivity.
3. Investigation of the compound's effects on different cell types and tissues, including its potential as a neuroprotective agent.
4. Exploration of the compound's potential as a modulator of ion channels in the heart and other organs.
5. Development of new drug delivery systems for the compound, to improve its bioavailability and efficacy.
Overall, 4-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine is a promising compound with a wide range of potential applications in scientific research. Further research is needed to fully understand its mechanism of action, and to explore its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 4-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine can be achieved through a variety of methods. One common method involves the reaction of 2-aminothiazole with 4-pyridinecarboxaldehyde and 3-(trifluoromethyl)aniline in the presence of a suitable catalyst. The resulting product can be purified through column chromatography or recrystallization.

Scientific Research Applications

The potential applications of 4-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine in scientific research are vast. This compound has been found to exhibit antibacterial, antifungal, and antitumor activities, making it a promising candidate for the development of new drugs to combat these diseases. Additionally, this compound has been found to have potential as an anti-inflammatory agent and as a modulator of ion channels.

properties

IUPAC Name

4-pyridin-4-yl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3S/c16-15(17,18)11-2-1-3-12(8-11)20-14-21-13(9-22-14)10-4-6-19-7-5-10/h1-9H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQINICKNQHDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=CS2)C3=CC=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-pyridin-4-yl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine

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